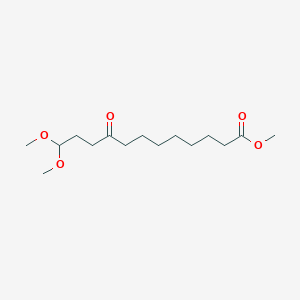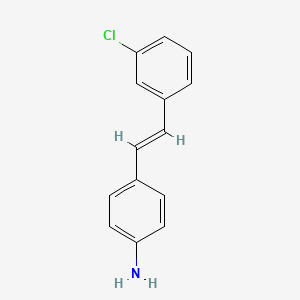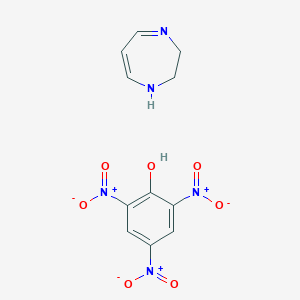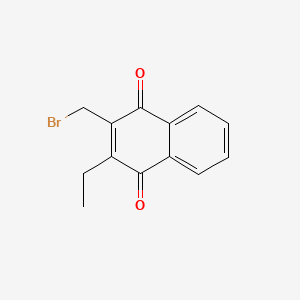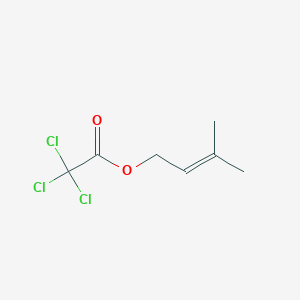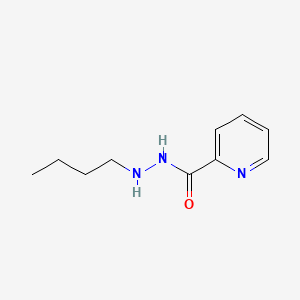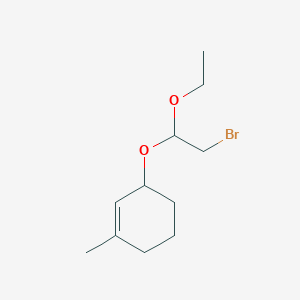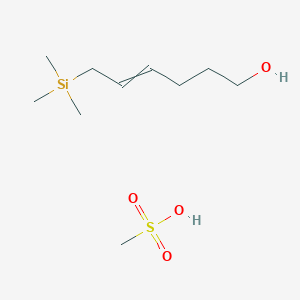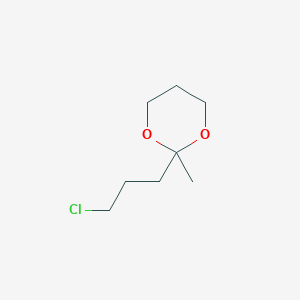![molecular formula C13H7BrClF2NO2 B14340458 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene CAS No. 106789-15-5](/img/structure/B14340458.png)
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of bromine and chlorine atoms to specific positions on the benzene ring.
Fluorination: Incorporation of fluorine atoms into the compound.
Industrial production methods often utilize advanced techniques such as catalytic reactions and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine group, and the compound can undergo oxidation reactions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It is studied for its potential biological activity and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene include:
1-(4-Bromophenyl)-2-chloro-4-nitrobenzene: Lacks the difluoro group, resulting in different chemical properties.
1-(4-Fluorophenyl)-2-chloro-4-nitrobenzene: Contains a fluorine atom instead of bromine, affecting its reactivity and applications.
1-(4-Bromophenyl)-2-chloro-4-aminobenzene: The nitro group is replaced by an amine group, altering its chemical behavior.
Eigenschaften
CAS-Nummer |
106789-15-5 |
|---|---|
Molekularformel |
C13H7BrClF2NO2 |
Molekulargewicht |
362.55 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)-difluoromethyl]-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C13H7BrClF2NO2/c14-9-3-1-8(2-4-9)13(16,17)11-6-5-10(18(19)20)7-12(11)15/h1-7H |
InChI-Schlüssel |
ZOQGMFYXJBQWMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)[N+](=O)[O-])Cl)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


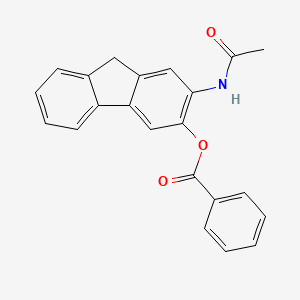
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
